molecular formula C15H24N2O17P2 B12091829 Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester CAS No. 16414-46-3

Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester

Cat. No.: B12091829
CAS No.: 16414-46-3
M. Wt: 566.30 g/mol
InChI Key: HSCJRCZFDFQWRP-UHFFFAOYSA-N
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Description

Uridine 5’-diphosphoglucose-[glucose-1-3H]: is a nucleotide sugar that plays a crucial role in the metabolism of carbohydrates. It is involved in glycosyltransferase reactions, where it acts as a glucose donor. This compound is essential for the biosynthesis of glycogen, glycoproteins, and glycolipids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Uridine 5’-diphosphoglucose-[glucose-1-3H] can be synthesized through enzymatic methods. One common approach involves the use of uridine diphosphate glucose dehydrogenase, which catalyzes the oxidation of uridine diphosphate glucose to uridine diphosphate glucuronic acid . Another method involves the use of uridine diphosphate galactose-4-epimerase, which converts uridine diphosphate galactose to uridine diphosphate glucose .

Industrial Production Methods: Industrial production of uridine 5’-diphosphoglucose-[glucose-1-3H] often involves microbial fermentation. For example, Escherichia coli can be genetically engineered to overexpress the necessary enzymes for the biosynthesis of this compound. The fermentation process is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Uridine 5’-diphosphoglucose-[glucose-1-3H] undergoes various chemical reactions, including glycosylation, oxidation, and epimerization.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Uridine 5’-diphosphoglucose-[glucose-1-3H] has a wide range of applications in scientific research:

Mechanism of Action

Uridine 5’-diphosphoglucose-[glucose-1-3H] acts as a glucose donor in glycosyltransferase reactions. It binds to the active site of the enzyme, where the glucose moiety is transferred to an acceptor molecule. This process is essential for the biosynthesis of glycogen, glycoproteins, and glycolipids. The compound also acts as an agonist to the purinergic receptor P2Y14, which is involved in the activation of dendritic cells and glial cells .

Comparison with Similar Compounds

Uniqueness: Uridine 5’-diphosphoglucose-[glucose-1-3H] is unique due to its specific role as a glucose donor in glycosyltransferase reactions. Its ability to act as an agonist to the P2Y14 receptor also distinguishes it from other nucleotide sugars .

Properties

IUPAC Name

[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCJRCZFDFQWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O17P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861791
Record name UDP-Hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16414-46-3
Record name UDP-Hexose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16414-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name UDP-Hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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